molecular formula C₂₀H₂₈N₄O₉S₂ B050086 Hydroxystilbamidine Isethionate CAS No. 533-22-2

Hydroxystilbamidine Isethionate

Cat. No.: B050086
CAS No.: 533-22-2
M. Wt: 532.6 g/mol
InChI Key: XVTQTNAKZYLTNZ-UHFFFAOYSA-N
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Preparation Methods

Hydroxystilbamide can be synthesized through several synthetic routes. One common method involves the reaction of 4,4’-diamidinostilbene with hydroxylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is limited .

Chemical Reactions Analysis

Hydroxystilbamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Hydroxystilbamide can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

533-22-2

Molecular Formula

C₂₀H₂₈N₄O₉S₂

Molecular Weight

532.6 g/mol

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)

InChI Key

XVTQTNAKZYLTNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Key on ui other cas no.

533-22-2

Synonyms

2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-diguanylstilbene Diisethionate;  2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate;  2-Hydroxystilbami

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxystilbamidine Isethionate
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Hydroxystilbamidine Isethionate
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